Benzhydryl 4-methylbenzenesulfonate
Description
Structure
2D Structure
Properties
IUPAC Name |
benzhydryl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3S/c1-16-12-14-19(15-13-16)24(21,22)23-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNSIYSFOKPVBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202726 | |
| Record name | Benzhydryl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5435-24-5 | |
| Record name | Benzhydryl 4-methylbenzenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005435245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC20251 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzhydryl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Catalysis in Reactions Involving Benzhydryl 4 Methylbenzenesulfonate
Synthetic Routes
The primary method for the synthesis of Benzhydryl 4-methylbenzenesulfonate (B104242) involves the reaction of benzhydrol (diphenylmethanol) with p-toluenesulfonyl chloride (TsCl). nih.gov This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or potassium carbonate, which serves to neutralize the hydrochloric acid byproduct. prepchem.com Research has shown that this synthesis can be performed efficiently under solvent-free conditions. For instance, heating benzhydrol with a catalytic amount of p-toluenesulfonyl chloride (5 mol%) at 110°C can yield the desired benzhydryl tosylate as the major product, although under these conditions, the formation of the symmetrical bis(benzhydryl)ether can also occur as a side reaction. nih.gov The reaction proceeds via the nucleophilic attack of the hydroxyl group of benzhydrol on the electrophilic sulfur atom of tosyl chloride.
Purification Techniques
Following its synthesis, Benzhydryl 4-methylbenzenesulfonate may require purification to remove unreacted starting materials, the base, and any side products such as bis(benzhydryl)ether or residual p-toluenesulfonic acid. Standard laboratory purification techniques are applicable. Column chromatography on silica (B1680970) gel is a common method for separating the tosylate ester from less polar byproducts and more polar impurities. rsc.org Recrystallization from an appropriate solvent system can also be employed to obtain the pure product, a technique often used for solid tosylate esters.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Methyl (CH₃) of tosyl group | ~2.4 | Singlet (s) |
| Methine (CH) of benzhydryl group | ~6.5 - 7.0 | Singlet (s) |
| Aromatic protons of phenyl rings | ~7.2 - 7.5 | Multiplet (m) |
| Aromatic protons of tosyl group (ortho to SO₂) | ~7.7 - 7.8 | Doublet (d) |
| Aromatic protons of tosyl group (ortho to CH₃) | ~7.3 - 7.4 | Doublet (d) |
¹³C NMR Spectroscopy
The carbon NMR spectrum would provide information on the carbon framework.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Methyl (CH₃) of tosyl group | ~21 |
| Methine (CH) of benzhydryl group | ~80 - 85 |
| Aromatic carbons of phenyl rings | ~127 - 140 |
| Aromatic carbons of tosyl group | ~128 - 145 |
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| S=O stretch (asymmetric) | ~1350 - 1370 |
| S=O stretch (symmetric) | ~1170 - 1190 |
| C-O stretch | ~1000 - 1050 |
| Aromatic C-H stretch | ~3030 - 3100 |
Mass Spectrometry
In mass spectrometry with electron ionization (EI-MS), a characteristic fragmentation pattern would be expected. The molecular ion peak [M]⁺ at m/z = 338 would be observed. A prominent peak would correspond to the stable benzhydryl cation [C₁₃H₁₁]⁺ at m/z = 167, resulting from the cleavage of the C-O bond. nih.gov Another significant fragment would be the tosyl moiety.
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms at the molecular level. While specific DFT studies exclusively targeting the reaction pathways of Benzhydryl 4-methylbenzenesulfonate (B104242) are not extensively documented in publicly available literature, the principles and methodologies are well-established through research on analogous systems, such as other tosylates and compounds undergoing similar nucleophilic substitution reactions.
DFT calculations are employed to map out the potential energy surface (PES) of a reaction. This involves identifying the structures of reactants, transition states, intermediates, and products. For the solvolysis of Benzhydryl 4-methylbenzenesulfonate, DFT would be used to model the departure of the tosylate leaving group and the subsequent interaction with a solvent molecule. The calculations would aim to determine the energy barriers (activation energies) for different possible pathways, such as SN1 and SN2 mechanisms.
In a typical DFT study for reaction pathway elucidation, the following steps are taken:
Geometry Optimization: The three-dimensional structures of all species involved in the reaction are optimized to find their lowest energy conformations.
Frequency Calculations: These are performed to confirm the nature of the optimized structures. Reactants and products will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products on the potential energy surface, confirming that the located transition state indeed links the desired species.
For instance, in studies of similar sulfonate esters, DFT calculations have been used to investigate the influence of the solvent on the reaction mechanism, often showing how polar solvents can stabilize charged intermediates, thereby favoring an SN1 pathway. nih.govmdpi.com The insights gained from these studies can be extrapolated to predict the behavior of this compound.
Modeling of Optimized Geometries and Conformational Analysis
The three-dimensional structure of a molecule is fundamental to its reactivity. Computational modeling allows for the determination of the most stable geometry (the global minimum on the potential energy surface) and the identification of other low-energy conformers. For this compound, conformational analysis is crucial for understanding how the spatial arrangement of the benzhydryl and tosyl groups influences its properties.
The process of modeling optimized geometries typically involves:
Initial Structure Generation: A starting 3D structure of the molecule is generated.
Conformational Search: A systematic or random search of the conformational space is performed by rotating around single bonds. For this compound, this would primarily involve the rotation around the C-O and S-O bonds.
Geometry Optimization: Each generated conformer is then subjected to geometry optimization using a chosen level of theory (e.g., a specific DFT functional and basis set) to find the nearest local energy minimum.
Energy Comparison: The energies of all optimized conformers are compared to identify the global minimum and the relative energies of other stable conformers.
A computational study on benzothiazole (B30560) derivatives, for example, demonstrated how varying the dihedral angle between two rings in steps allows for the identification of the most stable conformers. mdpi.com A similar approach for this compound would reveal the preferred orientation of the phenyl rings and the tosyl group, which can impact the accessibility of the electrophilic carbon atom to an incoming nucleophile.
| Parameter | Description | Typical Computational Method |
| Dihedral Angles | The angles between four connected atoms, defining the rotation around a central bond. | DFT (e.g., B3LYP/6-31G*) |
| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | DFT, other ab initio methods |
| Bond Angles | The angle formed by three connected atoms. | DFT, other ab initio methods |
Investigation of Charge Distributions and Electronic Structure
The distribution of electrons within a molecule is a key determinant of its chemical reactivity. Theoretical methods provide a means to quantify this distribution and understand the electronic structure. For this compound, analyzing the charge distribution helps to identify electrophilic and nucleophilic sites.
Several techniques are used to investigate charge distributions:
Mulliken Population Analysis: This method partitions the total electron density among the atoms in a molecule, providing a simple way to assign partial charges. irjweb.com
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive picture of bonding by localizing orbitals into lone pairs, and bonding and anti-bonding orbitals. It also gives "natural" atomic charges.
Molecular Electrostatic Potential (MEP): The MEP is a visualization of the electrostatic potential on the electron density surface of a molecule. It shows regions of positive potential (electron-poor, susceptible to nucleophilic attack) and negative potential (electron-rich, susceptible to electrophilic attack). mdpi.comejosat.com.tr
For this compound, these analyses would likely show a significant positive charge on the benzylic carbon atom, making it the primary site for nucleophilic attack. The oxygen atoms of the sulfonate group would exhibit negative charges.
| Analysis Method | Information Gained | Relevance to Reactivity |
| Mulliken Charges | Partial atomic charges. | Identifies electrophilic and nucleophilic atoms. |
| NBO Analysis | Localized bonding and lone pair orbitals, charge distribution. | Provides insights into hyperconjugative interactions and charge delocalization. |
| MEP Map | 3D visualization of electrostatic potential. | Predicts sites for electrophilic and nucleophilic attack. |
Frontier Molecular Orbital (HOMO-LUMO) Analysis to Predict Reactivity
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The interaction between the HOMO of a nucleophile and the LUMO of an electrophile is often the dominant factor in a chemical reaction.
HOMO: The highest energy orbital containing electrons. The energy of the HOMO is related to the ionization potential and represents the ability of a molecule to donate electrons.
LUMO: The lowest energy orbital that is empty of electrons. The energy of the LUMO is related to the electron affinity and represents the ability of a molecule to accept electrons.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. nih.gov
For this compound, the LUMO is expected to be localized primarily on the antibonding σ* orbital of the C-O bond of the ester group, making this bond susceptible to cleavage upon nucleophilic attack. The HOMO would likely be associated with the π-systems of the phenyl rings. DFT calculations can provide the energies and spatial distributions of these orbitals, offering a clear picture of the molecule's reactive sites. nih.govnih.gov
| Molecular Orbital | Description | Role in Reactivity |
| HOMO | Highest Occupied Molecular Orbital | Electron-donating ability (nucleophilicity) |
| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting ability (electrophilicity) |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and kinetic stability |
Computational Prediction of Solvolysis Mechanisms and Kinetic Parameters
Computational chemistry can not only predict the mechanism of a reaction but also provide quantitative estimates of its kinetic parameters, such as rate constants. The solvolysis of benzhydryl derivatives, including tosylates, has been a subject of extensive experimental and computational investigation.
A key approach in predicting solvolysis rates is the use of linear free-energy relationships. One such relationship is the Mayr equation, log k = s(N + E), which correlates the rate constant (k) of a reaction with the nucleophilicity (N) of the nucleophile, the electrophilicity (E) of the electrophile, and a sensitivity parameter (s). iupac.org
For the solvolysis of benzhydryl derivatives, the electrophilicity parameter (E) of the forming benzhydryl cation is a crucial factor. Computational methods can be used to calculate the stability of these carbocation intermediates, which in turn correlates with their electrophilicity.
Experimental studies on the solvolysis of benzhydryl tosylates have provided a wealth of kinetic data. For example, the rate constants for the solvolysis of various benzhydrylium tosylates have been measured in different solvents. nih.gov These experimental values serve as a benchmark for computational predictions. DFT calculations can be used to model the transition states for the ionization step (the rate-determining step in an SN1 reaction) and to calculate the activation free energy (ΔG‡), which is related to the rate constant by the Eyring equation.
| Solvent System | Nucleofugality Parameter (Nf) | sf | log k (25 °C) for (C6H5)2CH-OTs |
| 80% Acetone | -0.87 | 1.00 | Data not available |
| Ethanol | -1.75 | 1.00 | -6.83 |
| Methanol | -0.89 | 1.00 | -5.46 |
| 90% Trifluoroethanol | 1.83 | 1.00 | -0.49 |
Data adapted from studies on the solvolysis of benzhydryl derivatives. The log k values are illustrative and based on the provided correlation equation and parameters for similar systems. nih.gov
These computational approaches, from elucidating reaction pathways to predicting kinetic parameters, provide a detailed and quantitative understanding of the chemical behavior of this compound, complementing and often guiding experimental investigations.
Stereochemical Aspects of Reactions
Influence of Chirality on Reaction Outcomes
The presence of a stereocenter in either benzhydryl 4-methylbenzenesulfonate (B104242) or the reacting nucleophile can significantly influence the stereochemical outcome of the reaction. When an achiral nucleophile reacts with an achiral benzhydryl 4-methylbenzenesulfonate, the product will be achiral or a racemic mixture if a new stereocenter is formed.
However, if a chiral, enantiomerically pure this compound reacts with an achiral nucleophile, the stereochemistry of the product is dependent on the reaction mechanism. For instance, in a nucleophilic substitution reaction, the outcome can be inversion of configuration, retention of configuration, or racemization.
When both the this compound and the nucleophile are chiral, a pair of diastereomers can be formed. The relative amounts of these diastereomers are determined by the degree of diastereoselectivity of the reaction, which is influenced by the steric and electronic interactions between the two chiral entities in the transition state. In such cases, one diastereomer is often formed in excess, a phenomenon known as asymmetric induction. For example, the reaction of a chiral amine with a chiral electrophile can proceed with high diastereoselectivity, leading to the preferential formation of one diastereomer.
The interplay of chiral reactants can be summarized in the following table:
| Chirality of this compound | Chirality of Nucleophile | Stereochemical Outcome of Product |
| Achiral | Achiral | Achiral or Racemic Mixture |
| Chiral (Enantiopure) | Achiral | Enantiomerically enriched (inversion, retention, or racemization) |
| Chiral (Enantiopure) | Chiral (Enantiopure) | Diastereomerically enriched |
| Racemic | Chiral (Enantiopure) | Kinetic resolution may occur, leading to enantiomerically enriched unreacted substrate and diastereomeric products. |
Stereoselective Reaction Pathways and Mechanisms
The stereochemical fate of a reaction involving this compound is fundamentally governed by the reaction pathway, which can be either stereoselective or non-stereoselective. The two primary nucleophilic substitution mechanisms, S(_N)1 and S(_N)2, offer a clear illustration of this principle.
The S(_N)2 (bimolecular nucleophilic substitution) pathway is a single-step process where the nucleophile attacks the carbon atom bearing the leaving group from the backside. This backside attack leads to a Walden inversion, resulting in an inversion of the stereochemical configuration at the reaction center. Therefore, the S(_N)2 reaction is considered stereospecific and highly stereoselective. For an S(_N)2 reaction to occur with this compound, a strong, unhindered nucleophile and a polar aprotic solvent are generally preferred.
The S(_N)1 (unimolecular nucleophilic substitution) pathway, in contrast, is a two-step process. The first and rate-determining step is the departure of the leaving group to form a planar, achiral carbocation intermediate. The nucleophile can then attack this intermediate from either face with equal probability. This leads to the formation of a racemic mixture of both possible enantiomers, resulting in a loss of stereochemical information from the starting material. Consequently, a classical S(_N)1 reaction is non-stereoselective. Conditions that favor the S(_N)1 pathway for this compound include the use of a polar protic solvent and a weak nucleophile.
However, it is possible to achieve enantioselectivity in S(_N)1-type reactions through the use of chiral catalysts. nih.govnih.gov These catalysts can associate with the carbocation intermediate, creating a chiral environment that directs the nucleophilic attack to one face of the carbocation, leading to an excess of one enantiomer. nih.govnih.gov
The choice between these pathways is influenced by several factors as detailed in the table below:
| Factor | Favors S(_N)1 Pathway | Favors S(_N)2 Pathway |
| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary |
| Nucleophile | Weak nucleophiles | Strong, unhindered nucleophiles |
| Solvent | Polar protic (e.g., water, alcohols) | Polar aprotic (e.g., acetone, DMSO) |
| Leaving Group | Good leaving group | Good leaving group |
Given that benzhydryl is a secondary benzylic system, it can undergo substitution via either S(_N)1 or S(_N)2 mechanisms, and the prevailing pathway is highly dependent on the specific reaction conditions.
Retention, Inversion, and Racemization in Nucleophilic Displacements
The stereochemical outcome of nucleophilic displacement reactions at the benzhydryl center of 4-methylbenzenesulfonate can result in retention, inversion, or racemization of the original configuration.
Inversion of configuration is the hallmark of the S(_N)2 mechanism. Research has demonstrated that the activation of enantiomerically enriched 1,1-diarylmethanols to their corresponding toluenesulfonates, followed by displacement with various nucleophiles, proceeds with complete stereochemical inversion at the carbon center. This provides strong evidence for a classic S(_N)2 pathway under these conditions.
Racemization is the characteristic outcome of a pure S(_N)1 reaction. The formation of a planar, achiral benzhydryl carbocation intermediate allows for the nucleophile to attack from either the top or bottom face with equal probability. This results in the formation of a 1:1 mixture of the two enantiomers, a racemic mixture.
The expected stereochemical outcomes are summarized below:
| Reaction Mechanism | Stereochemical Outcome |
| S(_N)2 | Inversion of configuration |
| S(_N)1 (classical) | Racemization |
| S(_N)1 (with chiral catalyst) | Enantiomerically enriched (favoring one enantiomer) |
| Double S(_N)2 | Retention of configuration |
| Neighboring Group Participation | Retention of configuration |
Diastereoselective and Enantioselective Transformations
Beyond simple nucleophilic substitutions with achiral reagents, reactions of this compound can be guided to produce specific stereoisomers through diastereoselective and enantioselective transformations.
Diastereoselective transformations arise when a new stereocenter is created in a molecule that already contains a stereocenter. The existing stereocenter can influence the stereochemical outcome at the newly formed center, leading to a preference for one diastereomer over the other. For example, the allylation of chiral N-tosyl imines has been shown to proceed with 1,3-asymmetric induction, leading to the formation of anti-diastereomers with high selectivity. chemrxiv.org While not a direct reaction of this compound, this principle of an existing stereocenter directing the formation of a new one is applicable. If a chiral nucleophile were to react with a chiral this compound, the formation of one diastereomeric product would likely be favored due to differing energies of the diastereomeric transition states.
Enantioselective transformations involve the preferential formation of one enantiomer over the other from an achiral starting material or a racemic mixture. This is typically achieved through the use of a chiral catalyst or a chiral auxiliary. In the context of benzhydryl derivatives, enantioselective catalytic α-alkylation of aldehydes with diarylbromomethane has been shown to proceed via an S(_N)1-type mechanism, where a chiral hydrogen-bond donor catalyst controls the enantioselectivity of the reaction. nih.gov This demonstrates that even reactions proceeding through achiral carbocation intermediates can be rendered enantioselective.
The following table provides a conceptual overview of these transformations:
| Transformation Type | Description | Key Feature |
| Diastereoselective | Preferential formation of one diastereomer over another. | An existing stereocenter in the substrate or reagent directs the stereochemical outcome at a new stereocenter. |
| Enantioselective | Preferential formation of one enantiomer over another. | A chiral catalyst or auxiliary creates a chiral environment that favors the formation of one enantiomer. |
Stereocontrol in Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, are powerful tools in organic synthesis. Achieving stereocontrol in MCRs is a significant challenge, but one that has been addressed through various strategies. While specific examples of this compound in MCRs are not widely reported, the principles of stereocontrol in these reactions are applicable.
Two of the most well-known isocyanide-based MCRs are the Passerini reaction and the Ugi reaction . The stereochemical outcome of these reactions can be influenced by several factors.
In the Passerini reaction , which is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, the use of chiral auxiliaries or chiral substrates can direct the α-addition of the isocyanide to the carbonyl group, leading to diastereoselective outcomes. broadinstitute.org Furthermore, catalytic asymmetric Passerini reactions have been developed using chiral Lewis acid complexes, which can control the enantioselectivity of the newly formed stereocenter. broadinstitute.org For instance, a benzhydryl group has been incorporated into a ketone that successfully participated in a Passerini reaction. nih.gov
The Ugi reaction is a four-component reaction involving a carboxylic acid, a carbonyl compound, an amine, and an isocyanide. Similar to the Passerini reaction, stereocontrol in the Ugi reaction can be achieved through the use of chiral components. Chiral amines have been shown to be effective in inducing diastereoselectivity. rsc.org Additionally, stereodivergent Ugi reactions have been developed where variation of the reaction temperature can selectively target either diastereomer of the product. rsc.org
The strategies for achieving stereocontrol in these MCRs are summarized below:
| Multicomponent Reaction | Strategy for Stereocontrol |
| Passerini Reaction | - Use of chiral substrates or auxiliaries (diastereoselective) - Use of chiral Lewis acid catalysts (enantioselective) |
| Ugi Reaction | - Use of chiral components, particularly chiral amines (diastereoselective) - Variation of reaction conditions (e.g., temperature) for stereodivergence |
Should this compound or a derivative be employed in such a reaction, for example, by first reacting it with an amine to form a benzhydrylamine for an Ugi reaction, the principles of stereocontrol would apply, allowing for the synthesis of complex, stereochemically defined molecules.
Future Directions and Emerging Research Areas
Development of Novel Synthetic Pathways with Enhanced Atom Economy and Sustainability
The traditional synthesis of sulfonate esters often involves the reaction of an alcohol with a sulfonyl chloride in the presence of a base, a method that can generate significant waste. researchgate.netnih.gov Future research is increasingly focused on developing "green" synthetic routes with improved atom economy, a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. scranton.edursc.orgyoutube.com
Emerging sustainable approaches for sulfonate ester synthesis that could be applied to benzhydryl 4-methylbenzenesulfonate (B104242) include:
Catalytic, Solvent-Free Reactions: The use of catalysts, such as ytterbium(III) trifluoromethanesulfonate (B1224126) or dibutyltin (B87310) oxide, can enable the efficient synthesis of tosylates under mild and solvent-free conditions, significantly reducing waste. organic-chemistry.orgmdpi.com
Electrochemical Synthesis: An electrochemical, transition-metal-free strategy has been developed for constructing β-alkoxyl sulfonate esters. researchgate.net This method uses potassium metabisulfite (B1197395) as a sulfur dioxide surrogate under mild conditions, offering a greener alternative to traditional methods. researchgate.net
Ionic Liquids as Reagents and Solvents: Ionic liquids have been shown to be highly efficient reagents for nucleophilic substitution reactions of sulfonate esters. organic-chemistry.org This protocol is environmentally attractive as it can use stoichiometric amounts of recyclable ionic liquids without the need for additional solvents. organic-chemistry.org
Visible-Light-Induced Synthesis: A novel method using visible light to induce a multicomponent reaction of arylazo sulfones, alcohols, and a sulfur dioxide surrogate has been developed for the synthesis of sulfonic esters. nih.gov This approach offers mild reaction conditions and high yields. nih.gov
The ideal synthetic pathway of the future would have a 100% atom economy, where all reactant atoms are incorporated into the final product. langholmandcanonbieschools.dumgal.sch.uk While this is not always achievable, striving for this goal through innovative synthetic design will be a key area of research.
Exploration of New Catalytic Systems for Specific Transformations
The benzhydryl moiety is a key structural feature in many biologically active molecules and materials. nih.govacs.org The development of new catalytic systems that can selectively transform benzhydryl 4-methylbenzenesulfonate is a significant area of future research.
Key areas of exploration include:
Asymmetric Catalysis: The development of chiral catalysts for the enantioselective synthesis of benzhydryl derivatives is a major goal. nih.govacs.org This is particularly important in the pharmaceutical industry, where a single enantiomer of a drug is often responsible for its therapeutic activity. nih.gov
Anion-Binding Catalysis: Research has shown that anion-binding catalysts, such as those based on thiourea, can promote SN1-type reactions of benzhydryl derivatives. nih.gov This opens up new avenues for controlling the reactivity and selectivity of these compounds. nih.gov
Regioselective Sulfonylation: In the context of complex molecules with multiple hydroxyl groups, such as carbohydrates, the development of catalysts that can selectively tosylate a specific hydroxyl group is highly desirable. mdpi.com Boron-based catalysts have shown promise in this area. mdpi.com
Advanced Computational Modeling for Predictive Reactivity and Mechanism Design
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the reactivity of molecules like this compound. figshare.comrsc.orgtandfonline.comnih.govresearchgate.net
Future research in this area will likely focus on:
Mechanism Elucidation: DFT studies can provide detailed insights into the mechanisms of reactions involving sulfonate esters, such as esterification and olefination. figshare.comrsc.orgtandfonline.com This understanding is crucial for optimizing reaction conditions and designing more efficient synthetic routes.
Predictive Reactivity: By modeling the electronic structure and energy profiles of reactants, intermediates, and products, computational methods can predict the most likely reaction pathways and outcomes. researchgate.net This predictive power can accelerate the discovery of new reactions and catalysts.
Structure-Reactivity Relationships: Computational models can help to establish clear relationships between the structure of a sulfonate ester and its reactivity. For example, Hammett studies, which correlate reaction rates with substituent effects, can be performed computationally to guide the design of substrates with desired reactivity. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch-wise fashion, offers numerous advantages, including improved safety, scalability, and efficiency. thieme-connect.demit.edursc.org The integration of the synthesis and transformation of this compound with flow chemistry platforms is a promising future direction.
Potential benefits include:
Enhanced Safety and Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to more consistent and reproducible results. thieme-connect.de The small reaction volumes inherent in flow systems also enhance safety, particularly when dealing with highly reactive intermediates. mit.edu
Increased Efficiency and Throughput: Automated flow synthesis platforms can operate continuously, enabling the rapid production of large quantities of material. thieme-connect.deuni-muenchen.de This is particularly advantageous for industrial applications.
In-line Purification: Flow systems can be designed to include in-line purification steps, such as scavenger resins or liquid-liquid extraction, to remove byproducts and unreacted starting materials, leading to a cleaner product stream. thieme-connect.demit.edursc.org
An end-to-end continuous flow synthesis of diphenhydramine (B27) hydrochloride, a molecule containing a benzhydryl group, has been successfully demonstrated, highlighting the potential of this technology for the production of related compounds. mit.edursc.org
Investigation of this compound in Materials Science Applications
The unique structural and reactive properties of the benzhydryl group make it an attractive building block for new materials. ontosight.ai The investigation of this compound in materials science is an emerging research area with significant potential.
Possible applications include:
Polymer Chemistry: The benzhydryl group can be incorporated into polymer backbones to modify their physical and chemical properties. ontosight.ai For example, tosylate-functionalized polymers can serve as precursors for further chemical modifications. researchgate.net The synthesis of multifunctional tosylates as initiators for ring-opening polymerization to create star-shaped polymers has been explored. nih.gov
Photoresist Materials: Photoresists are light-sensitive materials used in the fabrication of microelectronics. dakenchem.comallresist.com They are typically composed of a polymer resin, a photoactive compound, and a solvent. dakenchem.commitsuichemicals.com The benzhydryl moiety could potentially be incorporated into photoresist formulations, for example, as part of the polymer backbone or as a component of a photoacid generator, to enhance properties such as resolution, sensitivity, and etching resistance. mitsuichemicals.com
Q & A
Basic Questions
Q. What are the recommended synthetic routes for Benzhydryl 4-methylbenzenesulfonate, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves Friedel-Crafts acylation or sulfonation reactions. For example, anhydrous aluminum chloride (AlCl₃) in chloroform can catalyze the reaction between benzhydryl precursors and 4-methylbenzenesulfonyl chloride. Optimization includes controlling stoichiometry (e.g., 1:1.1 molar ratio of precursor to sulfonyl chloride) and reaction time (3–6 hours at 0–25°C). Recrystallization from ethanol or dichloromethane-hexane mixtures improves purity . Monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane) ensures reaction completion.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.4 ppm for -SO₂-C₆H₄-CH₃). The benzhydryl methine proton appears as a singlet (δ 5.3–5.7 ppm).
- FT-IR : Confirm sulfonate ester formation via S=O stretches (1350–1300 cm⁻¹ and 1170–1120 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ or [M+Na]⁺ peaks matching the molecular ion (e.g., m/z 320–330 for C₂₀H₁₈O₃S). Cross-validate with literature or databases like SciFinder .
Q. What are the best practices for confirming purity and identity post-synthesis?
- Methodological Answer : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%). Compare melting points (e.g., 43–47°C for analogous sulfonates) and optical rotation (if chiral) with literature . Elemental analysis (C, H, S) should align with theoretical values within ±0.3% .
Advanced Questions
Q. How can X-ray crystallography and SHELX software resolve the crystal structure of this compound?
- Methodological Answer : Grow single crystals via slow evaporation (e.g., ethanol/water). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and process with SHELXTL. Use SHELXL for refinement, focusing on anisotropic displacement parameters for non-H atoms. Analyze dihedral angles (e.g., between aromatic rings) and intermolecular interactions (e.g., C–H···O) to determine packing motifs. For example, monoclinic P2₁/n symmetry is common for sulfonates .
Q. How do substitutions on the benzhydryl moiety influence thermodynamic binding profiles in protein interactions?
- Methodological Answer : Asymmetric vs. symmetric substitutions alter binding modes. Use isothermal titration calorimetry (ITC) to measure ΔH and ΔG. For example, asymmetric R-configured benzhydryl groups exhibit enthalpically driven binding (ΔH = -4.7 kcal/mol) due to solvent-exposed hydrophobic surfaces, while symmetric S-configured analogs show entropic dominance (-TΔS = -6.6 kcal/mol) via reduced solvent ordering. Validate with co-crystallization (e.g., 14-3-3 protein complexes) .
Q. How can contradictory data (e.g., ΔH vs. -TΔS contributions) in binding studies be resolved?
- Methodological Answer : Perform multi-technique analysis:
- ITC : Quantify thermodynamic parameters under identical buffer conditions.
- X-ray Crystallography : Identify binding modes (e.g., "open" vs. "closed" conformations) that correlate with ΔH/-TΔS dominance .
- Molecular Dynamics (MD) : Simulate hydration changes around hydrophobic moieties to explain entropy-enthalpy compensation .
Q. What strategies identify intermediates in this compound reaction mechanisms?
- Methodological Answer :
- Trapping Intermediates : Quench reactions at <50% completion and isolate intermediates via flash chromatography.
- In Situ Spectroscopy : Use ¹H NMR or IR to monitor transient species (e.g., sulfonic acid intermediates).
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition states and reaction pathways, validated by kinetic isotope effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
